ethyl (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-2-ethylbutanoate
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Overview
Description
Ethyl 3-[(3-bromobenzoyl)hydrazono]-2-ethylbutanoate is an organic compound with the molecular formula C15H19BrN2O3 It is a derivative of hydrazone and is characterized by the presence of a bromobenzoyl group attached to a hydrazono moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-bromobenzoyl)hydrazono]-2-ethylbutanoate typically involves the reaction of ethyl 2-ethyl-3-oxobutanoate with 3-bromobenzoyl hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for ethyl 3-[(3-bromobenzoyl)hydrazono]-2-ethylbutanoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-bromobenzoyl)hydrazono]-2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine or other reduced forms.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as amines.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Ethyl 3-[(3-bromobenzoyl)hydrazono]-2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(3-bromobenzoyl)hydrazono]-2-ethylbutanoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The bromobenzoyl group may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-bromobenzoyl)acetate: Similar in structure but lacks the hydrazono group.
Ethyl (4-bromobenzoyl)acetate: Similar but with the bromine atom in a different position on the benzene ring.
Ethyl (2-fluorobenzoyl)acetate: Contains a fluorine atom instead of bromine.
Uniqueness
Ethyl 3-[(3-bromobenzoyl)hydrazono]-2-ethylbutanoate is unique due to the presence of both the hydrazono and bromobenzoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19BrN2O3 |
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Molecular Weight |
355.23 g/mol |
IUPAC Name |
ethyl (3E)-3-[(3-bromobenzoyl)hydrazinylidene]-2-ethylbutanoate |
InChI |
InChI=1S/C15H19BrN2O3/c1-4-13(15(20)21-5-2)10(3)17-18-14(19)11-7-6-8-12(16)9-11/h6-9,13H,4-5H2,1-3H3,(H,18,19)/b17-10+ |
InChI Key |
ZHWKHAAJKAQVLB-LICLKQGHSA-N |
Isomeric SMILES |
CCC(/C(=N/NC(=O)C1=CC(=CC=C1)Br)/C)C(=O)OCC |
Canonical SMILES |
CCC(C(=NNC(=O)C1=CC(=CC=C1)Br)C)C(=O)OCC |
Origin of Product |
United States |
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